molecular formula C8H15NO B12600533 1-Butyl-3-methylazetidin-2-one CAS No. 883899-12-5

1-Butyl-3-methylazetidin-2-one

Cat. No.: B12600533
CAS No.: 883899-12-5
M. Wt: 141.21 g/mol
InChI Key: KQIQCGJNBYBUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-methylazetidin-2-one is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylazetidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-methylazetidin-2-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-methylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the butyl or methyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted azetidinones with different alkyl or aryl groups.

Scientific Research Applications

1-Butyl-3-methylazetidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-butyl-3-methylazetidin-2-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-Prop-1-en-2-ylazetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-Buta-1,3-dien-1-ylazetidin-2-one

Comparison: 1-Butyl-3-methylazetidin-2-one is unique due to its specific butyl and methyl substitutions, which confer distinct chemical and physical properties. Compared to other azetidinones, it may exhibit different reactivity and biological activity, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

883899-12-5

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-butyl-3-methylazetidin-2-one

InChI

InChI=1S/C8H15NO/c1-3-4-5-9-6-7(2)8(9)10/h7H,3-6H2,1-2H3

InChI Key

KQIQCGJNBYBUHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.